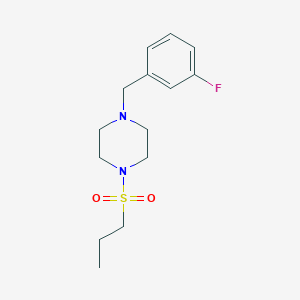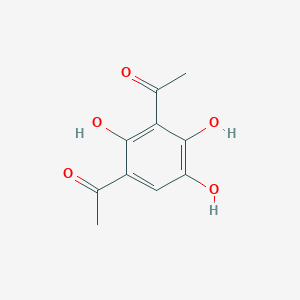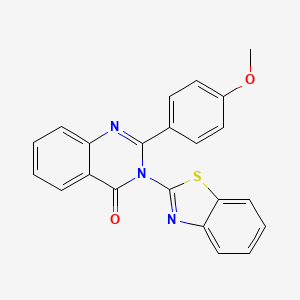
1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. The compound features a fluorobenzyl group attached to a piperazine ring, which is further substituted with a propylsulfonyl group. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine typically involves multiple steps:
Formation of 3-Fluorobenzyl Chloride: This can be achieved by reacting 3-fluorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.
N-Alkylation of Piperazine: The 3-fluorobenzyl chloride is then reacted with piperazine to form 1-(3-fluorobenzyl)piperazine. This reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, with a base such as potassium carbonate to facilitate the reaction.
Sulfonylation: The final step involves the introduction of the propylsulfonyl group. This can be done by reacting 1-(3-fluorobenzyl)piperazine with propylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The propylsulfonyl group can enhance the compound’s solubility and stability, allowing it to effectively modulate biological pathways.
類似化合物との比較
Similar Compounds
1-(3-Fluorobenzyl)piperazine: Lacks the propylsulfonyl group, resulting in different chemical and biological properties.
1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and interactions.
1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine: Chlorine atom instead of fluorine, affecting the compound’s electronic properties and reactivity.
Uniqueness
1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine is unique due to the specific combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both the fluorobenzyl and propylsulfonyl groups allows for versatile applications in various fields of research.
特性
分子式 |
C14H21FN2O2S |
|---|---|
分子量 |
300.39 g/mol |
IUPAC名 |
1-[(3-fluorophenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C14H21FN2O2S/c1-2-10-20(18,19)17-8-6-16(7-9-17)12-13-4-3-5-14(15)11-13/h3-5,11H,2,6-10,12H2,1H3 |
InChIキー |
MMVAQQPQRIRXTK-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N-ethyl-1-[(3-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B10884414.png)

![2-[1-(4-Bromobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10884423.png)
![2-[(2-chlorophenyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10884445.png)


![(3,4-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884460.png)

![1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]-](/img/structure/B10884471.png)



![2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884498.png)

